molecular formula C8H7NO5 B2425775 4-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 861315-61-9

4-Hydroxy-3-methyl-5-nitrobenzoic acid

Cat. No.: B2425775
CAS No.: 861315-61-9
M. Wt: 197.146
InChI Key: AUQMLPTXBVNUBP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro functional groups on the benzene ring

Biochemical Analysis

Biochemical Properties

The nitro group in 4-Hydroxy-3-methyl-5-nitrobenzoic acid is a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules . The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

The exact cellular effects of this compound are not well-studied. Nitro compounds are known to interact with cellular processes. For instance, they can influence gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

The nitro group can undergo various reactions, including reduction to an amino group, which can further react with other molecules . The hydroxyl and carboxyl groups can also participate in various reactions, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Nitro compounds are generally stable under normal conditions but can degrade under certain conditions, such as high temperature or in the presence of reducing agents .

Dosage Effects in Animal Models

Nitro compounds can have toxic effects at high doses .

Metabolic Pathways

Nitro compounds can be metabolized in various ways, including reduction to amino compounds .

Transport and Distribution

The compound’s polarity and ability to form hydrogen bonds suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its chemical properties suggest that it could localize to various compartments or organelles based on its interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-Hydroxy-3-methylbenzoic acid: The compound can be synthesized by nitrating 4-hydroxy-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

    Oxidation of 4-Hydroxy-3-methyl-5-nitrotoluene: Another method involves the oxidation of 4-hydroxy-3-methyl-5-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Industrial Production Methods: Industrial production methods for 4-Hydroxy-3-methyl-5-nitrobenzoic acid are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 4-Hydroxy-3-methyl-5-nitrobenzoic acid can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

    Substitution: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or acylated products.

Scientific Research Applications

Chemistry: 4-Hydroxy-3-methyl-5-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is used to study the effects of nitro and hydroxyl groups on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in drug development due to its structural similarity to other bioactive molecules. It can be used as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Comparison with Similar Compounds

    4-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

    4-Hydroxy-5-nitrobenzoic acid: Similar structure but with different positioning of the nitro group.

    3-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positioning of the hydroxyl and nitro groups.

Uniqueness: 4-Hydroxy-3-methyl-5-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-hydroxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMLPTXBVNUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65% aq. nitric acid solution (2.7 mL, 60 mmol) and fuming nitric acid (2.5 mL, 60 mmol) were added at −10° C. to a solution of 4-hydroxy-3-methyl-benzoic acid methyl ester (4.97 g, 29.9 mmol) in diethyl ether (60 mL). The ice bath was removed and the reaction mixture was stirred at room temperature for 16 h, then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to afford 4-hydroxy-3-methyl-5-nitro-benzoic acid (6.27 g, 99%). Yellow solid, MS (ISP)=210.1 (M−H)−.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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